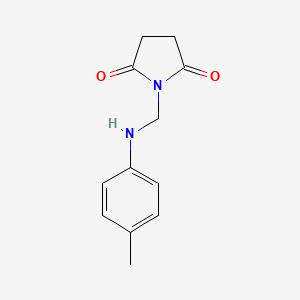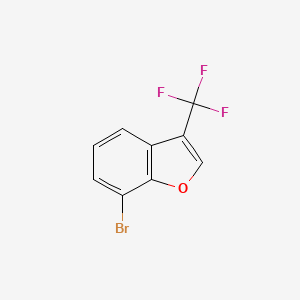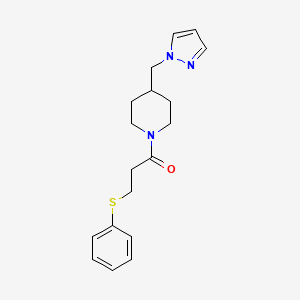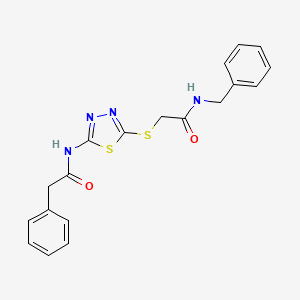
1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione , also known as p-Tolylaminomethylpyrrolidine-2,5-dione , is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring with an attached p-tolylamino group and a carbonyl group at positions 2 and 5, respectively. This scaffold has garnered interest in drug discovery due to its versatile properties and potential therapeutic applications .
Synthesis Analysis
Scientific Research Applications
Computational Analysis and Antioxidant Activity
A study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), a Mannich base system, focused on its equilibrium geometry, vibrational spectra, and electronic structure due to its antioxidant activity. The research utilized computational methods to analyze SFAP's structure-property relationships, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP), providing insights into its bonding behavior and potential reactive sites (Boobalan et al., 2014).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), were synthesized and found to be effective corrosion inhibitors for carbon steel in hydrochloric acid, showcasing the potential of these compounds in industrial applications (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
An array of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were synthesized and tested as inhibitors of glycolic acid oxidase (GAO), with compounds having large lipophilic 4-substituents showing potent inhibitory activity. This research highlights the therapeutic potential of these compounds in medical applications (Rooney et al., 1983).
Synthesis and Molecular Structure
The synthesis of multilayered 3.3Pyridinophanes via the (4-tolylsulfonyl)methyl isocyanide (TosMIC) method demonstrated the utility of related structures in organic chemistry, providing a basis for further chemical and material science research (Shibahara et al., 2008).
Corrosion Inhibition and Surface Analysis
A study on a new Mannich base, 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione (SAP), as a corrosion inhibitor on mild steel in hydrochloric acid solution demonstrated its high efficiency, with physical adsorption being the predominant mechanism. This highlights the compound's potential in protecting industrial materials (Jeeva et al., 2017).
properties
IUPAC Name |
1-[(4-methylanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-2-4-10(5-3-9)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEAHMJHCUHYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)
![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)


![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2916782.png)